

Application Notes and Protocols: Electrophilic Bromination of 2,3-Dimethyl-2-butene

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Compound of Interest

Compound Name: 2,3-Dimethyl-2-butene

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Introduction

The reaction of **2,3-dimethyl-2-butene** with bromine is a classic example of electrophilic addition to an alkene. This reaction proceeds readily at room temperature and is a useful method for the synthesis of vicinal dihalides. The highly substituted nature of the alkene substrate provides a clear model for understanding the stereochemistry and mechanism of bromination, which involves the formation of a cyclic bromonium ion intermediate. This document provides detailed application notes on the reaction mechanism, relevant quantitative data, and a comprehensive experimental protocol for the synthesis of 2,3-dibromo-2,3-dimethylbutane.

Reaction Mechanism

The reaction between **2,3-dimethyl-2-butene** and bromine (Br_2) proceeds via an electrophilic addition mechanism. The electron-rich carbon-carbon double bond of the alkene acts as a nucleophile, attacking the electrophilic bromine molecule. The reaction can be broken down into the following key steps:

- **Polarization of Bromine:** As the bromine molecule approaches the electron-dense π -bond of **2,3-dimethyl-2-butene**, the Br-Br bond becomes polarized.

- **Formation of a Bromonium Ion Intermediate:** The nucleophilic alkene attacks one of the bromine atoms, displacing a bromide ion and forming a cyclic bromonium ion intermediate. In this three-membered ring, the positive charge is delocalized over the bromine atom and the two carbon atoms of the original double bond.
- **Nucleophilic Attack by Bromide:** The bromide ion, acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge (anti-addition). This backside attack opens the three-membered ring to yield the final product, 2,3-dibromo-2,3-dimethylbutane.

This mechanism explains the observed anti-stereochemistry of the addition of bromine to alkenes.

Data Presentation

The primary product of the reaction is 2,3-dibromo-2,3-dimethylbutane. Below is a summary of its key quantitative data.

Property	Value
Molecular Formula	C ₆ H ₁₂ Br ₂
Molecular Weight	243.97 g/mol
Appearance	White to off-white crystalline solid
Melting Point	168 °C
Boiling Point	207.3 °C (estimated)
¹ H NMR (CDCl ₃)	δ 1.95 (s, 12H)
¹³ C NMR (CDCl ₃)	δ 36.3 (CH ₃), 70.1 (C-Br)
IR (ATR-Neat, cm ⁻¹)	2985 (C-H stretch), 1377 (C-H bend), 685 (C-Br stretch)
Expected Yield	High (typically > 90% based on analogous reactions)

Experimental Protocol

This protocol describes a laboratory-scale synthesis of 2,3-dibromo-2,3-dimethylbutane.

Materials:

- **2,3-Dimethyl-2-butene** (Tetramethylethylene)
- Bromine (Br_2)
- Dichloromethane (CH_2Cl_2)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Recrystallization apparatus

Procedure:

- **Reaction Setup:** In a well-ventilated fume hood, dissolve **2,3-dimethyl-2-butene** (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath.
- **Addition of Bromine:** Prepare a solution of bromine (1.0 eq) in dichloromethane. Add this solution dropwise to the stirred alkene solution in the ice bath using a dropping funnel. The characteristic red-brown color of bromine should disappear as it reacts.

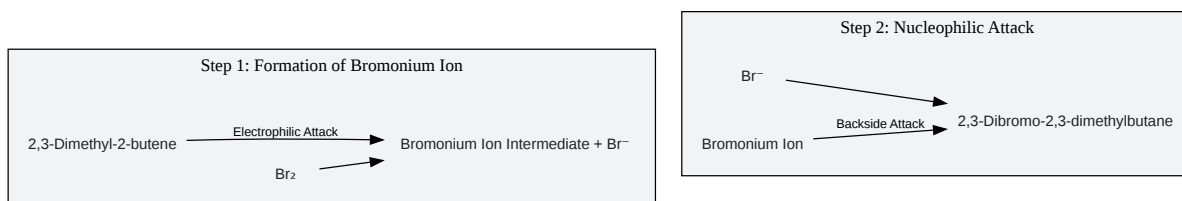
- **Reaction Monitoring:** Continue the addition until a faint persistent orange color is observed, indicating a slight excess of bromine. Allow the reaction to stir for an additional 15-20 minutes in the ice bath.
- **Workup:** Quench the reaction by adding saturated sodium bicarbonate solution to neutralize any remaining bromine and HBr. Transfer the mixture to a separatory funnel.
- **Extraction:** Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the dichloromethane using a rotary evaporator.
- **Purification:** The crude product, 2,3-dibromo-2,3-dimethylbutane, can be purified by recrystallization from a suitable solvent such as ethanol or hexanes to yield a white crystalline solid.

Safety Precautions:

- Bromine is highly corrosive, toxic, and volatile. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, lab coat).
- Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

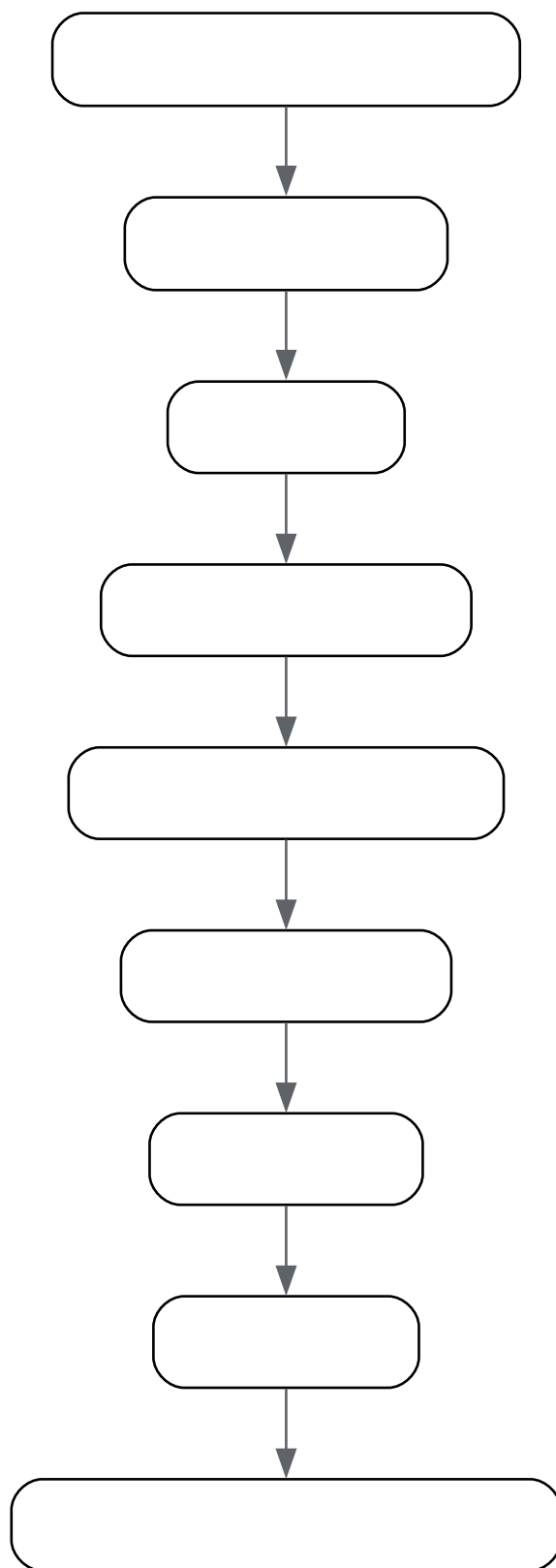
Visualizations

The following diagrams illustrate the reaction mechanism and the experimental workflow.



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Caption: Electrophilic addition mechanism of bromine to **2,3-dimethyl-2-butene**.



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Caption: Experimental workflow for the synthesis of 2,3-dibromo-2,3-dimethylbutane.

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